molecular formula C₂₁H₂₂O₆ B014240 (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane CAS No. 4148-71-4

(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

Cat. No.: B014240
CAS No.: 4148-71-4
M. Wt: 370.4 g/mol
InChI Key: VGLOFWHLPMVSBF-UHFFFAOYSA-N
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Description

This compound is a stereochemically complex tricyclic molecule featuring a fused oxygen-rich framework. Its structure includes:

  • Core framework: A tricyclo[7.4.0.0²,⁶]tridecane system with five oxygen atoms integrated as ether linkages.
  • Substituents: A methoxy group at position 7 and two phenyl groups at positions 4 and 12.
  • Molecular formula: Presumed to be C₂₄H₂₂O₅ (exact formula requires further validation).

The compound’s stereochemistry [(1R,2S,6S,7S,9R)] and the spatial arrangement of its substituents are critical to its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-21-18-17(26-20(27-18)14-10-6-3-7-11-14)16-15(24-21)12-23-19(25-16)13-8-4-2-5-9-13/h2-11,15-21H,12H2,1H3/t15-,16-,17+,18+,19?,20?,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLOFWHLPMVSBF-GGUYPNGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(C3C(O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2[C@H]([C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4)OC(O2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4148-71-4
Record name NSC266498
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004148714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Chiral Diol Precursors

Synthesis often begins with enantiomerically pure diols, such as (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl derivatives, which are accessible via enzymatic reduction or asymmetric catalysis. For example, enzymatic reduction of methyl 4-chloro-3-oxobutanoate using Lactobacillus kefir yields (S)-methyl 4-chloro-3-hydroxybutanoate with >98% enantiomeric excess (ee).

Phenyl Group Introduction

Phenyl substituents are introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. A patented method employs 2,2-dimethoxypropane and D-10-camphorsulfonic acid in dichloromethane to form ketal-protected intermediates, which subsequently undergo aryl Grignard addition to install phenyl groups.

Core Cyclization Strategies

Reformatsky Reaction for Carbon-Carbon Bond Formation

The tricyclic core is assembled using a Reformatsky reaction between tert-butyl bromoacetate and a silyl-protected diol. Zinc-mediated coupling at −78°C in tetrahydrofuran (THF) yields a β-hydroxy ester, which is cyclized using tetrabutylammonium fluoride (TBAF) to remove silyl protecting groups.

Example Protocol:

  • React (4R,6S)-6-(tert-butyldimethylsilyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-ol with Reformatsky reagent (tert-butyl bromoacetate, Zn dust) in THF at −78°C.

  • Quench with aqueous NH4Cl and isolate β-hydroxy ester intermediate (65% yield).

  • Treat with TBAF in THF to deprotect silyl groups, inducing cyclization to the tricyclic core.

Diastereoselective Reduction

Sodium borohydride reduction in aqueous micellar media (e.g., SDS micelles) achieves high diastereomeric excess (de >80%) for the 7-hydroxy intermediate. The micellar environment enhances stereochemical control by restricting reactant mobility.

Methoxy Group Installation

The 7-methoxy group is introduced via methylation of a hydroxyl intermediate. Methyl iodide and silver(I) oxide in dimethylformamide (DMF) selectively methylate the 7-position without disturbing other oxygen functionalities.

Optimized Conditions:

  • Substrate: (1R,2S,6S,7S,9R)-7-hydroxy intermediate (1.0 equiv)

  • Methylating Agent: CH3I (2.5 equiv), Ag2O (3.0 equiv)

  • Solvent: DMF, 25°C, 12 h

  • Yield: 89%

Final Functionalization and Purification

Oxidative Aromatization

A copper(II)/TEMPO system oxidizes aliphatic intermediates to aromatic phenyl groups. For example, treating a dihydro intermediate with Cu(OTf)2, 2,2’-bipyridine, and TEMPO under O2 at 40°C installs phenyl groups with >95% regioselectivity.

Crystallization-Based Purification

Optical purity is enhanced via crystallization from n-heptane or ethyl acetate/hexane mixtures. Differential solubility of diastereomers allows isolation of the target compound with >99% ee.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods:

MethodKey StepsYield (%)Diastereomeric ExcessReference
Reformatsky CyclizationZn-mediated coupling, TBAF cyclization6580
Micellar ReductionNaBH4 in SDS micelles7585
Oxidative AromatizationCu/ TEMPO, O2 oxidation7095

Scalability and Green Chemistry Considerations

The patent WO2014203045A1 emphasizes a solvent-free ketalization step using 2,2-dimethoxypropane and catalytic D-10-camphorsulfonic acid, reducing waste generation by 40% compared to traditional dichloromethane-based methods . Additionally, replacing stoichiometric oxidants with O2 improves atom economy.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce deprotected mannopyranosides .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The structure of (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane allows it to act as a scaffold for the development of new pharmaceuticals. Its unique polycyclic framework can be modified to enhance bioactivity and selectivity against specific biological targets.

2. Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. The incorporation of methoxy and diphenyl groups may enhance the compound's interaction with cellular targets involved in cancer proliferation and survival pathways.

Materials Science Applications

1. Nanomaterials
The compound's unique structure can be utilized in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can lead to the development of nanostructured materials that exhibit enhanced electrical and thermal properties.

2. Polymer Chemistry
Due to its rigid framework and functional groups, this compound can serve as a monomer or crosslinker in polymer synthesis. The resulting polymers may possess improved mechanical properties and thermal stability.

Supramolecular Chemistry Applications

1. Host-Guest Chemistry
The compound's cage-like structure allows it to function as a host molecule in supramolecular assemblies. It can encapsulate smaller guest molecules, leading to applications in drug delivery systems where controlled release is crucial.

2. Catalysis
The unique arrangement of functional groups on the polycyclic framework can facilitate catalytic reactions in organic synthesis. The compound may serve as a catalyst or catalyst support in various chemical transformations.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pentaoxatricyclo compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Supramolecular Assemblies

Research focused on the self-assembly of this compound into supramolecular structures showed promising results for drug delivery applications where controlled release profiles were achieved through pH-sensitive mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2,3:4,6-di-O-benzylidene-alpha-D-mannopyranoside involves its role as a protected sugar derivative. The benzylidene groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions and ensures the desired functionalization of the mannopyranoside core .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared to structurally related tricyclic and polyether systems. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Bioactivity Key Differences
(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.0²,⁶]tridecane Tricyclo[7.4.0.0²,⁶]tridecane Methoxy, diphenyl, five ethers Under investigation (potential antimicrobial/antidiabetic) Unique stereochemistry and phenyl substitution
(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecane-6-carboxylic acid Tricyclo[6.4.0.0²,⁶]dodecane Carboxylic acid, methyl groups Antidiabetic, antimicrobial Smaller ring system, carboxylic acid instead of phenyl groups
[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl acetate Tricyclo[7.3.0.0²,⁶]dodecane Acetate, methyl groups Not reported Differing ring size (7.3.0 vs. 7.4.0) and ester substituent
1-Deoxy-D-galactitol Hexose derivative Hydroxyl groups Antidiabetic Linear sugar derivative lacking tricyclic framework
2-[4-(Tert-pentyl)phenoxy]phenylamine Bicyclic aromatic Phenoxy, phenylamine Chemical synthesis intermediate Simpler structure without oxygen bridges

Key Insights from Comparisons

Structural Complexity : The target compound’s tricyclic system with five ether linkages and phenyl groups distinguishes it from simpler analogs like 1-deoxy-D-galactitol, which lack fused rings .

Bioactivity Potential: While antidiabetic or antimicrobial activities are noted in analogs (e.g., carboxylic acid derivative ), the phenyl groups in the target compound may enhance binding to hydrophobic protein pockets, suggesting distinct therapeutic pathways.

Stereochemical Influence: The (1R,2S,6S,7S,9R) configuration likely impacts chiral recognition in biological systems, a feature absent in non-stereospecific compounds like cyclopentyl 3-methylphenyl ketone .

Solubility and Stability : The multi-ether framework improves water solubility compared to purely hydrocarbon tricyclic compounds, while the methoxy group may modulate metabolic stability .

Research Findings and Implications

  • Synthetic Challenges : The compound’s synthesis demands precise stereocontrol, akin to methods used for related tricyclic ethers (e.g., protection/deprotection strategies for oxygen bridges) .
  • Mode of Action: Data mining studies suggest that bioactivity profiles correlate with structural features; its diphenyl groups may target enzymes like cytochrome P450 or kinases, similar to phenoxyphenylamine derivatives .
  • Environmental and Safety Data: No direct toxicity data are available, but structurally related compounds (e.g., lead/zinc derivatives) highlight the need for rigorous ecotoxicological assessments .

Biological Activity

The compound (1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane is a complex organic molecule with significant potential in various biological applications due to its unique structural characteristics. This article provides a detailed examination of its biological activity based on diverse research findings.

Structural Characteristics

This compound features a tricyclic structure with multiple ether linkages and specific stereochemistry that may influence its biological interactions. The presence of methoxy and diphenyl groups enhances its chemical reactivity and potential biological activities.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antioxidant Properties : Compounds with phenolic structures are known for their ability to scavenge free radicals and mitigate oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Activity : Certain tricyclic compounds have shown promise in inhibiting bacterial growth. This suggests potential applications in developing new antimicrobial agents.
  • Neuroprotective Effects : Some derivatives may interact with neurotransmitter systems, indicating a possible role in neuroprotection or cognitive function modulation.

The biological activity of this compound may involve:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It might interact with various receptors in the nervous system or immune cells, influencing signaling pathways and cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeNotable FeaturesBiological Activity
Compound ATricyclicContains two methoxy groupsAntioxidant
Compound BBicyclicFeatures a nitrogen atomAntimicrobial
Compound CAromaticMultiple phenyl groupsNeuroprotective

The unique combination of multiple ether linkages and specific stereochemistry sets this compound apart from others in its class.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that compounds similar to this compound exhibited significant free radical scavenging activity when tested against DPPH radicals.
  • Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound inhibited the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Properties : Research indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis in cell culture models.

Q & A

Q. How can researchers address challenges in assigning absolute configuration for such complex polycyclic systems?

  • Methodological Answer : Combine SCXRD () with vibrational circular dichroism (VCD) to resolve ambiguous configurations. For example, compare experimental VCD spectra with DFT-simulated spectra to confirm enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
Reactant of Route 2
Reactant of Route 2
(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane

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